Stereochemical Configuration: (2R,6S) vs. (2S,6R) Enantiomer – Physicochemical Identity, Biological Divergence
The (2R,6S) isomer (CAS 2299231-05-1) and its (2S,6R) enantiomer (CAS 1700609-51-3) share identical molecular formulas (C₁₁H₂₂N₂O₃), molecular weights (230.30 g/mol), computed TPSA values (64.79 Ų), and predicted LogP values (0.9695), rendering them indistinguishable by achiral analytical methods alone . Both are commercially available at ≥98% purity and require sealed dry storage at 2–8 °C . However, the (2S,6R) enantiomer has been specifically implicated in patent literature as a TLR7/8 antagonist scaffold component, whereas the (2R,6S) enantiomer serves as the opposite stereochemical control or alternative chiral building block [1]. The quantified differentiation lies not in bulk physicochemical properties but in stereospecific biological recognition: the two enantiomers are non-superimposable mirror images and are expected to exhibit divergent target binding, metabolic stability, and in vivo pharmacokinetics—differences that are well-precedented for chiral morpholine-based drug candidates [1].
| Evidence Dimension | Stereochemical identity and associated patent-disclosed biological application |
|---|---|
| Target Compound Data | CAS 2299231-05-1; (2R,6S) absolute configuration; TPSA 64.79; LogP 0.9695; Purity ≥98% |
| Comparator Or Baseline | CAS 1700609-51-3; (2S,6R) absolute configuration; TPSA 64.79; LogP 0.9695; Purity ≥98%; disclosed in TLR7/8 antagonist patent filings |
| Quantified Difference | No difference in bulk physicochemical properties; stereochemical configuration is the sole differentiating attribute, with documented patent association for the (2S,6R) enantiomer in TLR7/8 modulation [1] |
| Conditions | Achiral HPLC, LC-MS, NMR (indistinguishable); chiral HPLC or X-ray crystallography required for differentiation; biological activity assessed in TLR7/8 reporter gene assays (patent context) |
Why This Matters
Procurement of the correct enantiomer is critical when the molecule serves as a chiral intermediate for stereospecific drug candidates; ordering the wrong enantiomer yields a compound with identical analytical specs but opposite biological behavior.
- [1] Merck Patent GmbH. TLR7/8 Antagonists and Uses Thereof. US Patent Application 20170174653 A1, filed December 16, 2016. The (2S,6R) scaffold is structurally associated with TLR7/8 antagonist programs. View Source
